
3-phenyl-1H-indazole-7-carboxylic acid hydrochloride
Descripción general
Descripción
3-phenyl-1H-indazole-7-carboxylic acid hydrochloride is a useful research compound. Its molecular formula is C14H11ClN2O2 and its molecular weight is 274.70 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Synthesis and Pharmaceutical Applications : Indazole derivatives, such as 1H-indazole-3-carboxylic acid, have been studied for their synthesis methods and potential pharmaceutical applications. For example, an improved synthesis of 1H-indazole-3-carboxylic acid was developed, showing advantages like lower cost of starting materials and suitability for industrial manufacture (Rao Er-chang, 2006).
Antispermatogenic Agents : Certain indazole derivatives, such as 1-halobenzyl-1H-indazole-3-carboxylic acids, have been explored for their antispermatogenic activity. These compounds were found to significantly affect testicular weight and inhibit spermatogenesis, indicating potential use in male contraception (G. Corsi, G. Palazzo, 1976).
Fluorescent Dyes : Indazole derivatives have been used to create highly fluorescent dyes. For instance, compounds with a pyrazoolympicene backbone, derived from indazole, exhibited bright fluorescence and were suggested for sensing in strongly acidic environments (Anna Wrona-Piotrowicz et al., 2022).
Catalysis and Synthesis : Research has also focused on catalysis methods for the arylation of indazoles, which is crucial for the synthesis of compounds used in pharmaceuticals and agrochemicals (Mengchun Ye et al., 2013).
Anti-inflammatory Properties : Indazole derivatives have been studied for their anti-inflammatory actions. For example, 4,5,6,7-tetrahydroindazole-5-carboxylic acids showed significant anti-inflammatory activity in tests, suggesting potential therapeutic applications (M. Nagakura et al., 1979).
Antiproliferative Activity : Certain indazole derivatives have shown promising antiproliferative activities against various cancer cell lines, indicating their potential as anticancer agents (B. Maggio et al., 2011).
Propiedades
IUPAC Name |
3-phenyl-1H-indazole-7-carboxylic acid;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10N2O2.ClH/c17-14(18)11-8-4-7-10-12(15-16-13(10)11)9-5-2-1-3-6-9;/h1-8H,(H,15,16)(H,17,18);1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SBMKPUFWFDUWKW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NNC3=C2C=CC=C3C(=O)O.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.70 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-Hydroxy-5-[2-(trifluoromethyl)phenyl]cyclohex-2-en-1-one](/img/structure/B8008019.png)
![3-Hydroxy-5-[3-(trifluoromethyl)phenyl]cyclohex-2-en-1-one](/img/structure/B8008027.png)

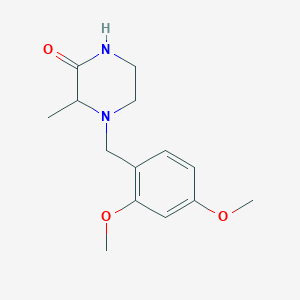
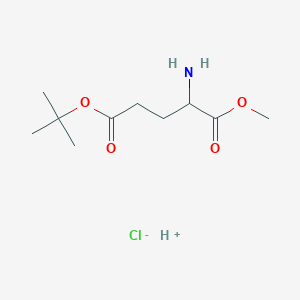
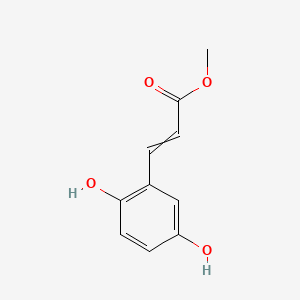
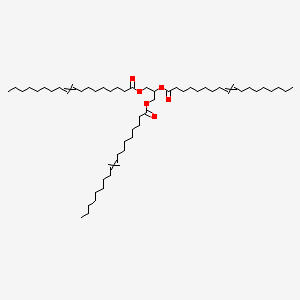
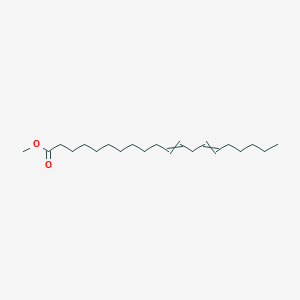

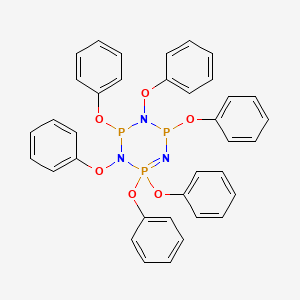

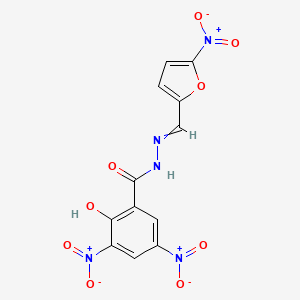
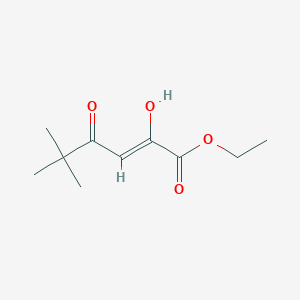
![1-(4-bromophenyl)-3-methyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B8008117.png)